molecular formula C25H20N2O5S B12154967 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12154967
M. Wt: 460.5 g/mol
InChI Key: DQVZZZJCEOCIGL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a distinctive structure. Let’s break it down:

  • The core structure consists of a pyrrolidine-2,3-dione ring, which contains a pyrrolidine (five-membered) ring fused to a maleimide (dione) moiety.
  • The substituents on this core include:
    • A benzothiazole group (4,6-dimethyl-1,3-benzothiazol-2-yl) attached to one end.
    • A furan ring (furan-2-yl) with a hydroxymethylidene group on the other end.
    • A methoxyphenyl group (3-methoxyphenyl) attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes::

    One-pot Synthesis: A common approach involves the condensation of appropriate starting materials, such as benzothiazole derivatives and furan aldehydes, under specific reaction conditions. The maleimide ring forms during this process.

    Multistep Synthesis: Alternatively, a multistep synthesis may be employed, where each substituent is introduced sequentially.

Industrial Production::
  • Industrial-scale production typically involves optimized synthetic routes that maximize yield and minimize byproducts.
  • Specific industrial methods would depend on the manufacturer and proprietary processes.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich moieties (e.g., furan and phenyl groups).

    Reduction: Reduction of the maleimide ring can lead to the formation of a saturated pyrrolidine ring.

    Substitution: The benzothiazole and phenyl groups are susceptible to substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products::
  • Oxidation may lead to hydroxylated derivatives.
  • Reduction yields saturated analogs.
  • Substitution results in various derivatives with modified substituents.

Scientific Research Applications

    Chemistry: Studying its reactivity, stability, and novel derivatives.

    Biology: Investigating its interactions with biomolecules (e.g., enzymes, receptors).

    Medicine: Exploring potential therapeutic applications (e.g., anticancer, antimicrobial).

    Industry: Developing new materials (e.g., dyes, polymers).

Mechanism of Action

  • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids).
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Uniqueness: Its combination of benzothiazole, furan, and maleimide moieties sets it apart.

    Similar Compounds: Other maleimide-containing compounds, benzothiazole derivatives, and furan-based molecules.

Remember that this compound’s detailed properties and applications would require further investigation and experimental data

Properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O5S/c1-13-10-14(2)20-18(11-13)33-25(26-20)27-21(15-6-4-7-16(12-15)31-3)19(23(29)24(27)30)22(28)17-8-5-9-32-17/h4-12,21,29H,1-3H3

InChI Key

DQVZZZJCEOCIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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